Product packaging for 5-Chloro-6-methoxy-5,6-dihydrothymine(Cat. No.:)

5-Chloro-6-methoxy-5,6-dihydrothymine

Cat. No.: B1634169
M. Wt: 192.6 g/mol
InChI Key: OGLWSNPWEPOBRD-UHFFFAOYSA-N
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Description

Contextualizing Dihydrothymine (B131461) Analogues within Nucleic Acid Chemistry

Dihydrothymine and its derivatives are modified pyrimidine (B1678525) bases that play a crucial role in understanding DNA damage and repair mechanisms. 5,6-dihydrothymine is a primary product of thymine (B56734) reduction, a form of DNA damage that can occur under anaerobic conditions upon exposure to ionizing radiation. nih.gov The saturation of the 5,6-double bond in the thymine ring disrupts the planarity of the base, which can affect DNA structure and replication. The study of dihydrothymine analogues, therefore, provides valuable insights into the biological consequences of DNA damage and the cellular mechanisms that counteract these lesions. These analogues serve as essential tools for biochemists and molecular biologists investigating the intricacies of DNA repair pathways and the fidelity of DNA replication.

Significance of Halogenated and Alkoxy-Substituted Dihydrothymines in Advanced Studies

The introduction of halogen and alkoxy groups onto the dihydrothymine scaffold significantly expands its chemical and biological properties. Halogenation at the C5 position and alkoxylation at the C6 position can influence the compound's reactivity, lipophilicity, and steric profile. These modifications can lead to derivatives with potential applications as probes for studying enzyme mechanisms or as precursors for the synthesis of more complex molecules. For instance, halogenated pyrimidines are known to possess a range of biological activities, including antiviral and anticancer properties. researchgate.net The combination of a chloro group at the C5 position and a methoxy (B1213986) group at the C6 position in the dihydrothymine structure creates a unique chemical entity with potential for further chemical exploration and biological evaluation. The presence of these functional groups can also serve as handles for further synthetic transformations, allowing for the creation of a diverse library of related compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9ClN2O3 B1634169 5-Chloro-6-methoxy-5,6-dihydrothymine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9ClN2O3

Molecular Weight

192.6 g/mol

IUPAC Name

5-chloro-6-methoxy-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C6H9ClN2O3/c1-6(7)3(10)8-5(11)9-4(6)12-2/h4H,1-2H3,(H2,8,9,10,11)

InChI Key

OGLWSNPWEPOBRD-UHFFFAOYSA-N

SMILES

CC1(C(NC(=O)NC1=O)OC)Cl

Canonical SMILES

CC1(C(NC(=O)NC1=O)OC)Cl

Origin of Product

United States

Stereochemical Investigations and Conformational Analysis of 5 Chloro 6 Methoxy 5,6 Dihydrothymine

Elucidation of Absolute Configuration and Diastereomeric Purity

The presence of stereocenters at the C5 and C6 positions of the dihydropyrimidine (B8664642) ring in 5-Chloro-6-methoxy-5,6-dihydrothymine necessitates a thorough investigation of its stereochemistry. The determination of the absolute configuration and the assessment of diastereomeric purity are fundamental to characterizing this compound fully.

Single-Crystal X-ray Diffraction Analysis of Related Structures

For instance, studies on various dihydropyrimidine derivatives have consistently shown that the six-membered ring typically adopts a "half-chair" conformation. clockss.org In this arrangement, a portion of the ring, often the N1-C2-N3-C4 segment, is nearly planar, while the C5 and C6 atoms are puckered out of this plane in opposite directions. clockss.org The analysis of related crystal structures, such as that of 5-chloro-4,6-dimethoxypyrimidin-2-amine, offers insights into the bond geometries and intermolecular interactions that can be expected, including the influence of the chloro and methoxy (B1213986) substituents. researchgate.net

The expected solid-state packing of this compound would likely be influenced by hydrogen bonding involving the N-H and C=O groups, as well as dipole-dipole interactions from the C-Cl and C-O bonds. The precise orientation of the chloro and methoxy groups (axial or equatorial) would be definitively established through such an analysis.

Table 1: Representative Crystallographic Data for a Related Dihydropyrimidine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.1074
b (Å)15.9816
c (Å)50.136
β (°)91.927
Volume (ų)6492.4
Z16

Note: Data is for a related chloro-substituted pyrimidine (B1678525) derivative and is presented for illustrative purposes. researchgate.net

Chiroptical Studies for Enantiomeric Assignment

Chiroptical techniques, particularly circular dichroism (CD) spectroscopy, are instrumental in assigning the absolute configuration of chiral molecules in solution. nih.govharvard.edu CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is exquisitely sensitive to the three-dimensional structure of a chiral molecule. youtube.com

For this compound, which exists as a pair of enantiomers for each diastereomer, CD spectroscopy can be used to distinguish between them. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of a specific enantiomer. By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry can be confidently assigned. nih.gov This approach has been successfully applied to determine the absolute stereostructure of complex molecules, including drug metabolites. nih.gov

The electronic transitions associated with the chromophores in the dihydrothymine (B131461) ring, such as the n → π* and π → π* transitions of the carbonyl groups, are expected to give rise to distinct CD signals. The stereochemical arrangement of the chloro and methoxy substituents at C5 and C6 will significantly influence the electronic environment of these chromophores, thereby affecting the resulting CD spectrum.

Conformational Preferences in Solution and Solid States

The dihydrothymine ring is not planar and can adopt various conformations. Understanding these conformational preferences is key to comprehending the molecule's reactivity and interactions.

Analysis of Ring Puckering and Substituent Effects on Dihydrothymine Conformation

The conformation of the 5,6-dihydrothymine ring is generally described as a distorted half-chair. clockss.org In this conformation, the segment containing the two nitrogen atoms and the two carbonyl groups (N1-C2-N3-C4) is relatively planar, while the C5 and C6 atoms are displaced from this plane. clockss.org The degree of this puckering and the preferred orientation of the substituents are influenced by steric and electronic factors.

The substituents at C5 and C6—in this case, a chlorine atom and a methoxy group—can exist in either axial or equatorial positions. The relative stability of these conformations is determined by the steric bulk of the substituents and any potential intramolecular interactions. For instance, a bulky substituent will generally prefer the more spacious equatorial position to minimize steric strain. The gauche interactions between adjacent substituents also play a significant role in determining the most stable conformation.

In the case of this compound, there will be a conformational equilibrium between forms where the chloro and methoxy groups are in axial/equatorial or equatorial/axial arrangements. The electronegativity of the chlorine and oxygen atoms will also influence the local geometry and electronic distribution within the ring.

Dynamic Conformational Equilibria by Spectroscopic Techniques

In solution, the different conformations of this compound are often in a state of dynamic equilibrium. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these equilibria. clockss.org

The vicinal coupling constants (³J) between protons on adjacent carbon atoms are particularly informative. According to the Karplus equation, the magnitude of ³J is dependent on the dihedral angle between the coupled protons. By measuring the coupling constants between H5 and H6, and between H6 and H1, it is possible to deduce the predominant conformation of the dihydrothymine ring in solution. clockss.org

For example, a large ³J value (typically around 10-12 Hz) for the coupling between two axial protons (³Jaa) and a small value (around 2-4 Hz) for axial-equatorial (³Jae) or equatorial-equatorial (³Jee) couplings can help in assigning the relative orientation of the substituents. clockss.org

Table 2: Typical Proton NMR Coupling Constants for Dihydrouracil (B119008) Ring Conformations

CouplingDihedral Angle (approx.)Typical ³J Value (Hz)
H⁵ᵃ-H⁶ᵃ~180°11.5
H⁵ᵉ-H⁶ᵉ~60°2.0
H¹-H⁶ᵃ~180°1.0
H¹-H⁶ᵉ~60°4.5

Note: These are standard values for semiquantitative conformational analysis of 5,6-substituted dihydrouracils and serve as a reference. clockss.org

By analyzing the temperature dependence of the NMR spectrum, it is also possible to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational equilibrium. This provides a comprehensive picture of the dynamic behavior of this compound in solution.

Mechanistic Studies of Formation, Reactivity, and Degradation Pathways of 5 Chloro 6 Methoxy 5,6 Dihydrothymine

Pathways of Formation in Chemical and Biochemical Systems

The formation of halogenated and alkoxylated dihydrothymine (B131461) derivatives is a significant area of study due to their connection to DNA damage. These compounds can arise from the interaction of thymine (B56734) with reactive species generated during oxidative stress and inflammation.

The saturation of the 5,6-double bond of the pyrimidine (B1678525) ring is a common outcome of oxidative damage to DNA. Dihydrothymine is a pyrimidone that results from the formal addition of hydrogen across the 5,6-position of thymine. hoffmanlab.org In biological systems, the formation of such species can be initiated by reactive oxygen species.

Free-radical halogenation represents a key pathway for the formation of halogenated derivatives. wikipedia.org This type of reaction is characteristic of alkanes and alkyl-substituted aromatics when exposed to UV light and proceeds via a free-radical chain mechanism. wikipedia.org While notoriously unselective in many cases, leading to a statistical distribution of products, certain conditions can influence the outcome. wikipedia.org The reaction involves an initiation step where a halogen molecule is homolyzed into two radical atoms, followed by propagation steps where a hydrogen atom is abstracted from the substrate, creating a radical that then reacts with a halogen molecule. wikipedia.org

In the context of thymine, the C5-C6 double bond is susceptible to attack. The reaction with hypochlorous acid (HOCl), for instance, can lead to the formation of chlorohydrin intermediates. Subsequent or concurrent reaction with methanol (B129727) can then introduce the methoxy (B1213986) group at the C6 position, yielding 5-chloro-6-methoxy-5,6-dihydrothymine.

Free radicals, which are highly reactive species with an unpaired electron, can initiate a cascade of reactions leading to DNA modifications. youtube.com Oxygen radical injury, in particular, is known to damage DNA in various ways. nih.gov The generation of halogenated dihydrothymine adducts can proceed through a free-radical mechanism.

The process is initiated by a radical, often a halogen radical, which adds to the C5 or C6 position of the thymine ring. wikipedia.orgyoutube.com For instance, a chlorine radical can add to the C5 position, creating a carbon-centered radical at C6. This radical intermediate can then be trapped by methanol, resulting in the formation of the 6-methoxy group. This type of addition-abstraction reaction involves the initial formation of a carbon-centered radical which then adds across a multiple bond to form an adduct radical. libretexts.org

Studies on analogous compounds, such as 6-alkoxy-5-bromo-5,6-dihydrothymine derivatives, have shown that radical intermediates play a crucial role. nih.gov The reduction of these compounds can generate 6-alkoxy-5,6-dihydrothymin-5-yl radicals as primary intermediates. nih.gov These findings support the plausibility of a free radical-mediated pathway for the genesis of this compound.

Chemical Reactivity and Transformation Mechanisms

The stability and subsequent reactions of this compound are critical in determining its ultimate biological fate. The presence of both a halogen and a methoxy group on the saturated pyrimidine ring influences its reactivity.

The hydrolytic stability of this compound is a key factor in its persistence. The C-Cl and C-O bonds are subject to cleavage under aqueous conditions. Studies on related 6-alkoxy-5-bromo-5,6-dihydrothymine derivatives show that these molecules can decompose to yield various products, indicating a degree of instability. nih.gov

Table 1: Potential Decomposition Products of this compound

Product Name Formation Pathway
Thymine Elimination of HCl and Methanol
5-Chlorouracil (B11105) Oxidation and subsequent reactions
6-Methoxythymine Elimination of HCl

This table represents potential decomposition products based on general chemical principles and reactivity of similar compounds.

Halogenated dihydrothymine derivatives can undergo rearrangement and ring-opening reactions. For instance, radical intermediates formed from halogenated compounds can lead to ring-opening if a cyclopropylcarbinyl radical is formed. libretexts.org

In the case of this compound, base-catalyzed rearrangement could lead to the formation of more stable products. Ring-opening of the dihydropyrimidine (B8664642) ring is a known degradation pathway for related compounds, often initiated by attack at the carbonyl groups or by instability introduced by the substituents. The elimination of the alkoxide ion from the radical intermediate of a 6-alkoxy-5-bromo-5,6-dihydrothymine derivative leads to the formation of a thymine radical cation, which is a key step in its transformation. nih.gov

Photochemistry and Photoreduction Mechanisms of Dihydrothymine Analogues

The interaction of light with dihydrothymine analogues can induce chemical transformations, including photoreduction and dehalogenation. These photochemical reactions are relevant to understanding DNA damage and repair mechanisms.

The photoreduction of dihydrothymine analogues can be sensitized by various compounds. researchgate.net For example, the irradiation of an aqueous solution of 5,6-dihydropyrimidines in the presence of a sensitizer (B1316253) like certain transition metal salts can lead to the formation of the original pyrimidine. researchgate.net

Studies on 6-alkoxy-5-bromo-5,6-dihydrothymine derivatives have demonstrated that photolytic dehalogenation can occur. nih.gov Nanosecond laser flash photolysis of these compounds in a deoxygenated aqueous solution results in the homolytic cleavage of the C5-Br bond, generating 5-yl radicals. nih.gov A similar mechanism can be anticipated for this compound, where UV light could induce the cleavage of the C-Cl bond.

The photorepair of DNA lesions like (6-4) photoproducts, which contain a 5-hydroxy-5,6-dihydrothymine moiety, involves photoinduced electron transfer. nih.gov Enzymes like photolyases utilize light energy to catalyze the repair of such DNA damage. nih.gov This highlights the general susceptibility of the dihydrothymine structure to photochemical reactions.

Table 2: Photochemical Reactions of Dihydrothymine Analogues

Analogue Reaction Type Key Findings Reference
5,6-Dihydrouracil Photosensitized Dehydrogenation Formation of uracil (B121893) in the presence of Fe³⁺ sensitizer. researchgate.net
5,6-Dihydrothymine Photosensitized Dehydrogenation Formation of thymine in the presence of Cu²⁺ or Fe³⁺ sensitizers. researchgate.net
6-Alkoxy-5-bromo-5,6-dihydrothymine Photolytic Dehalogenation Homolytic C5-Br bond cleavage upon laser flash photolysis. nih.gov

Advanced Spectroscopic Characterization Techniques for 5 Chloro 6 Methoxy 5,6 Dihydrothymine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of organic molecules.

Detailed ¹H and ¹³C NMR Assignments, Including Coupling Constants

This section would have presented the specific chemical shifts (δ) for each proton (¹H) and carbon (¹³C) atom in the 5-Chloro-6-methoxy-5,6-dihydrothymine molecule. These values are highly sensitive to the local electronic environment of each nucleus. Furthermore, the coupling constants (J), which describe the interaction between neighboring nuclei, would have been detailed to provide critical information about the dihedral angles and connectivity of the atoms within the molecule. For similar dihydrouracil (B119008) structures, the coupling constants are instrumental in defining the ring's conformation.

Application of 2D NMR Experiments (COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C signals, a suite of two-dimensional (2D) NMR experiments would have been discussed.

Correlation Spectroscopy (COSY) would have been used to identify proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC) spectra are used to correlate directly bonded proton and carbon atoms, linking the ¹H and ¹³C NMR data.

Heteronuclear Multiple Bond Correlation (HMBC) provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons, which is essential for piecing together the complete carbon skeleton and the placement of substituents.

Influence of Solvent and Temperature on NMR Chemical Shifts and Conformations

The chemical shifts and conformation of a molecule can be influenced by the solvent used for the NMR experiment and the temperature at which the data is acquired. researchgate.net Changes in solvent polarity can affect intermolecular interactions, such as hydrogen bonding, leading to shifts in the resonance frequencies of nearby nuclei. researchgate.net Temperature variations can influence the rates of conformational exchange, which can be observed through changes in the appearance of the NMR signals. researchgate.net An analysis under different conditions would have provided insights into the dynamic behavior of this compound in solution.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of this compound, as the exact mass is unique to a specific combination of atoms.

Tandem Mass Spectrometry (MS/MS) for Structural Inference

In tandem mass spectrometry (MS/MS), ions of the parent molecule are selected and then fragmented. The resulting fragment ions are then analyzed to provide structural information. By examining the fragmentation pattern of this compound, it would be possible to infer the connectivity of its atoms and confirm the presence of key functional groups, such as the chloro and methoxy (B1213986) substituents.

Due to the lack of available data, the detailed tables of NMR assignments and mass spectral fragmentation that were planned for this article cannot be generated. Further experimental research is required to characterize this compound and provide the necessary data for a complete spectroscopic analysis.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for probing the molecular structure and functional groups of molecules like this compound.

The IR and Raman spectra of this compound would be expected to exhibit characteristic bands corresponding to the vibrations of its specific functional groups. The saturation of the C5-C6 double bond in the dihydropyrimidine (B8664642) ring, along with the presence of chloro and methoxy groups, would lead to distinct spectral features compared to thymine (B56734).

The carbonyl (C=O) stretching vibrations are particularly sensitive probes of the local molecular environment. In thymine, these are typically observed in the 1650-1750 cm⁻¹ region. For this compound, the electronic effects of the adjacent chloro and methoxy groups would likely shift the positions of these bands. The C-Cl stretching vibration would be expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-O stretching of the methoxy group would also give rise to characteristic bands, usually in the 1000-1300 cm⁻¹ region.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopic Technique
N-H Stretching3100-3300IR, Raman
C-H Stretching (Methyl/Methoxy)2850-3000IR, Raman
C=O Stretching1680-1730IR, Raman
C-N Stretching1200-1400IR, Raman
C-O Stretching (Methoxy)1000-1150IR
C-Cl Stretching600-800IR, Raman
Ring Deformation Modes500-1000Raman

Note: These are predicted ranges based on known group frequencies and data from related compounds. researchgate.net Actual values may vary based on the specific molecular environment and intermolecular interactions.

Vibrational spectroscopy is highly sensitive to intermolecular interactions, such as hydrogen bonding. In the solid state or in solution, the N-H and C=O groups of this compound can participate in hydrogen bonding. These interactions cause noticeable shifts in the corresponding vibrational frequencies. For instance, hydrogen bonding typically leads to a broadening and red-shifting (lower frequency) of the N-H and C=O stretching bands in the IR spectrum.

The analysis of these spectral shifts can provide valuable insights into the crystalline packing of the molecule or its interactions with solvent molecules. mdpi.com By comparing the spectra of the compound in different states (e.g., solid vs. solution) or in different solvents, it is possible to deduce the nature and strength of the intermolecular forces at play.

Theoretical and Computational Investigations of 5 Chloro 6 Methoxy 5,6 Dihydrothymine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules like 5-Chloro-6-methoxy-5,6-dihydrothymine. These methods provide insights into the electronic structure, stability, and geometric parameters of the compound.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying the ground state geometries and energetics of pyrimidine (B1678525) derivatives. nih.govscirp.orgrsc.org For a molecule like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G++(d,p), would be employed to determine its optimized molecular structure. nih.gov These calculations can predict key geometric parameters, including bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. scirp.org A smaller energy gap generally suggests higher reactivity. DFT calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. rsc.org

Table 1: Representative Data from DFT Calculations on Pyrimidine Derivatives

PropertyTypical Calculated Values for Pyrimidine DerivativesSignificance for this compound
HOMO-LUMO Energy Gap4-6 eVIndicates chemical reactivity and stability.
Dipole Moment2-5 DebyeRelates to the molecule's polarity and solubility.
Gibbs Free Energy of FormationVaries significantly with substituentsProvides information on thermodynamic stability.

Note: The values in this table are illustrative and based on general findings for pyrimidine derivatives. Specific calculations for this compound are required for precise data.

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Predictions

For even higher accuracy in predicting electronic properties, ab initio and post-Hartree-Fock methods can be utilized. These methods, while more computationally intensive than DFT, provide a more rigorous treatment of electron correlation. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are valuable for refining the energetic and geometric predictions obtained from DFT. researchgate.net

These high-level calculations are particularly important for understanding subtle electronic effects, such as weak noncovalent interactions that can play a crucial role in the solid-state architecture of molecules. rsc.org For this compound, such methods could precisely model the influence of the chloro and methoxy (B1213986) substituents on the pyrimidine ring's structure and stability.

Molecular Dynamics Simulations for Conformational Dynamics and Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. aip.org

Simulation of Solution-Phase Behavior and Solvent Effects

MD simulations are essential for understanding how a molecule like this compound behaves in a solution. By explicitly including solvent molecules in the simulation, it is possible to study the effects of the solvent on the solute's conformation and dynamics. nih.gov These simulations can reveal the nature of solute-solvent interactions, such as hydrogen bonding, which can significantly influence the molecule's properties and reactivity. nih.gov The choice of force field, such as CHARMM or AMBER, is critical for accurately modeling the intermolecular and intramolecular forces. aip.org

Prediction of Spectroscopic Parameters from Computational Models

Computational models are frequently used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For instance, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. ias.ac.in The calculated Raman activity of different conformers or dimers can help in the interpretation of experimental spectra. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of complex molecules. For this compound, computational prediction of ¹H and ¹³C NMR spectra would be invaluable for confirming its structure.

Table 2: Computationally Predicted Spectroscopic Data for Related Compounds

Spectroscopic TechniquePredicted ParameterRelevance to this compound
FT-IRVibrational Frequencies (cm⁻¹)Identification of functional groups and their interactions.
RamanRaman ActivityComplements IR data for structural analysis.
NMRChemical Shifts (ppm)Elucidation of the detailed molecular structure.

Note: This table illustrates the types of data that can be generated. Specific values would require dedicated computational studies on this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions, including the formation and degradation of molecules like this compound. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org

DFT is a common method for investigating reaction pathways. rsc.org For instance, in the study of dihydropyrimidinase, DFT was used to model the enzyme's active site and elucidate the reaction mechanism for the conversion of 5,6-dihydrothymine. rsc.org Similar approaches could be applied to study the synthesis or degradation pathways of this compound, providing insights into the reaction energetics and the structures of transition states. This understanding is critical for optimizing reaction conditions and predicting potential byproducts.

Modeling of Energetic Profiles for Formation and Degradation Pathways

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the reaction mechanisms and energetic landscapes for the formation and degradation of halogenated organic compounds. While specific studies focusing exclusively on this compound are not prevalent in the literature, the principles can be understood from computational investigations into related reactions, such as the chlorination of other organic molecules and the degradation of similar pyrimidine derivatives.

The formation of this compound likely proceeds through a multi-step pathway involving the reaction of thymine (B56734) with a chlorinating agent (like hypochlorous acid) and methanol (B129727). Computational models can calculate the energy of reactants, transition states, and products for each step. The key energetic parameters derived from these models are the activation energy (Ea) and the heat of reaction (ΔH).

For instance, computational studies on the chlorination of amines by hypochlorous acid show that the energy barriers are highly dependent on the solvent environment. rsc.orgresearchgate.net The inclusion of explicit water molecules in the models is crucial for reproducing experimental barriers, indicating that solvation plays a key role in the reaction mechanism. rsc.orgresearchgate.net A similar approach would be necessary to accurately model the formation of this compound in an aqueous or mixed-solvent system.

Degradation pathways can also be modeled. For example, studies on the dehalogenation of halouracils upon electron attachment have used DFT to calculate activation barriers and reaction energetics. researchgate.net These studies found that for 5-bromouracil (B15302) and 5-chlorouracil (B11105) complexed with adenine (B156593), the activation barriers for dehalogenation are small, suggesting these reactions can proceed readily under certain conditions. researchgate.net A hypothetical degradation pathway for this compound could involve the loss of the chlorine atom or the methoxy group, and the energetic feasibility of these routes could be compared computationally.

The table below illustrates the type of data that can be generated from such computational models for a hypothetical reaction step, such as the initial chlorination of thymine.

Reaction StepMethod/Basis SetSolvent ModelActivation Energy (Ea) (kJ/mol)Reaction Enthalpy (ΔH) (kJ/mol)
Thymine + HOCl → IntermediateB3LYP/6-311+G(d,p)PCM (Water)55.2-20.5
Intermediate → ProductB3LYP/6-311+G(d,p)PCM (Water)15.8-45.1

This table is illustrative and based on typical values from computational studies of related systems; it does not represent experimentally verified data for this specific reaction.

Quantitative Structure-Activity Relationship (QSAR) Derivations for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity, such as toxicity or reaction rate. For a compound like this compound, which is a type of halogenated disinfection byproduct (DBP), QSAR models are highly relevant for predicting its potential biological effects or environmental fate without extensive experimental testing.

QSAR studies on halogenated DBPs typically involve calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, like multiple linear regression, to build a predictive model. nih.govnih.govacs.org These descriptors can be quantum-chemical, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), or more general, like hydrophobicity (logP) and the number of halogen atoms. nih.govnih.gov

For example, a QSAR model for the UV photolysis rate constants of 40 halogenated DBPs found that the energy gap (ELUMO-EHOMO) and a molecular descriptor called Eta_C were key parameters. nih.gov Another study on the toxicity of aromatic DBPs to zebrafish identified hydrophobicity, interaction energy with catalase, and hydrogen bonding acidity as the most important descriptors. nih.gov

A general form of a QSAR equation derived from such studies is:

Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

The table below presents a hypothetical QSAR model for predicting the genotoxicity of a class of pyrimidine-based DBPs, illustrating the components of such a model.

Dependent VariableModel EquationN
log(Genotoxicity)0.52 + 0.15(logP) - 0.21(ELUMO) + 0.09(Dipole Moment)500.850.78

This table is a representative example of a QSAR model for related compounds. N is the number of compounds in the training set; R² (coefficient of determination) and Q² (cross-validated R²) are measures of the model's goodness-of-fit and predictive ability, respectively.

The development of such models allows for the screening of new or unstudied DBPs. acs.org By calculating the relevant molecular descriptors for this compound, its activity could be estimated using an established QSAR model for a relevant endpoint. These models are a cornerstone of modern computational toxicology and environmental science. europa.euunc.edunih.gov

Role and Implications of Dihydrothymine Derivatives in Nucleic Acid Chemistry

Synthetic Incorporation into Oligonucleotides and DNA Fragments

The ability to synthetically introduce modified nucleosides like 5-Chloro-6-methoxy-5,6-dihydrothymine into DNA fragments is paramount for a detailed examination of their properties. This process primarily relies on the robust and automated solid-phase synthesis methodology, which necessitates the creation of specialized phosphoramidite (B1245037) building blocks.

Development of Phosphoramidite Building Blocks for Solid-Phase Synthesis

The cornerstone of modern oligonucleotide synthesis is the phosphoramidite method, a highly efficient, stepwise chemical process. researchgate.netnih.gov This technique requires nucleoside phosphoramidites as the monomeric units for chain elongation. researchgate.net For the incorporation of a non-standard base like this compound, a corresponding phosphoramidite derivative must first be synthesized.

The synthesis of such a specialized building block begins with the parent nucleoside, 5-Chloro-6-methoxy-5,6-dihydrothymidine. This precursor undergoes a series of chemical modifications to prepare it for solid-phase synthesis. A critical step involves the protection of the 5'-hydroxyl group, typically with a dimethoxytrityl (DMT) group. This acid-labile protecting group is essential for controlling the direction of synthesis and is removed at the beginning of each coupling cycle to allow for the addition of the next nucleotide. umich.edu

The final and most crucial step is the phosphitylation of the 3'-hydroxyl group. This is typically achieved by reacting the 5'-O-DMT-protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base. umich.edu The resulting product is the desired 5'-O-DMT-5-Chloro-6-methoxy-5,6-dihydrothymidine-3'-O-(N,N-diisopropyl)phosphoramidite, ready for use in automated DNA synthesizers.

Reagent/Protecting GroupPurpose in Phosphoramidite Synthesis
5'-Dimethoxytrityl (DMT)Protects the 5'-hydroxyl group; removed by acid to allow chain elongation.
2-CyanoethylProtects the phosphite (B83602) triester during synthesis; removed by base during deprotection.
DiisopropylamineA leaving group on the phosphoramidite that is displaced by the 5'-hydroxyl of the growing oligonucleotide chain.

Formation as Modified DNA Bases and Lesions

Beyond synthetic incorporation, this compound can arise in DNA as a lesion, a form of DNA damage. This occurs through specific chemical reactions that alter the structure of the native thymine (B56734) base, potentially leading to mutations if not repaired.

Chemical Pathways Leading to Halogenated Dihydrothymine (B131461) Adducts in DNA

The formation of this compound in a biological context is likely the result of a multi-step chemical process involving reactive halogen species and a suitable nucleophile. One plausible pathway begins with the reaction of hypochlorous acid (HOCl), a reactive chlorine species produced by myeloperoxidase in neutrophils, with the 5,6-double bond of thymine. This can lead to the formation of a chlorohydrin intermediate.

Subsequent reaction of this intermediate with a nucleophile, such as methanol (B129727), which could be present endogenously or from environmental sources, would result in the formation of the this compound adduct. The reaction proceeds via the saturation of the C5-C6 double bond of the pyrimidine (B1678525) ring, a common mechanism for the formation of dihydro-type lesions.

Structural Perturbations of DNA Helical Conformation Induced by Dihydrothymine Lesions

The saturation of the C5-C6 double bond in thymine to form a dihydropyrimidine (B8664642) derivative has significant structural consequences for the DNA helix. The planar, aromatic character of the thymine base is lost, and the pyrimidine ring adopts a non-planar, puckered conformation. This structural alteration disrupts the local helical parameters of the DNA.

Biochemical Recognition and Enzymatic Processing (Focus on Mechanism)

The presence of DNA lesions like this compound can interfere with essential cellular processes such as DNA replication and transcription. Consequently, cells have evolved sophisticated enzymatic machinery to recognize and repair such damage.

The primary pathway for the repair of oxidized or reduced pyrimidine bases is the base excision repair (BER) pathway. The initial and critical step in BER is the recognition and excision of the damaged base by a specific DNA glycosylase. For dihydrothymine and related lesions, enzymes such as thymine-DNA glycosylase (TDG) or other members of the uracil-DNA glycosylase (UDG) superfamily are likely involved.

The mechanism of recognition involves the enzyme flipping the damaged base out of the DNA helix and into its active site. The specific chemical features of the this compound adduct, including the saturated ring and the substituents at C5 and C6, would be key determinants for its recognition by a particular glycosylase. Following excision of the damaged base, the resulting abasic (AP) site is further processed by AP endonucleases, DNA polymerases, and DNA ligases to restore the original DNA sequence.

In the context of DNA replication, the processing of a this compound lesion by DNA polymerases is of significant interest. Studies on the related 5,6-dihydrothymine lesion have shown that it can be bypassed by some DNA polymerases, albeit with reduced efficiency, and can lead to the misincorporation of nucleotides opposite the lesion. nih.gov The presence of the chloro and methoxy (B1213986) groups would likely influence the interaction of the damaged template with the active site of the polymerase, potentially increasing its blocking efficiency or altering its miscoding potential.

Enzyme ClassRole in Processing Dihydrothymine Lesions
DNA GlycosylaseRecognizes and excises the damaged base from the DNA backbone.
AP EndonucleaseCleaves the phosphodiester backbone at the abasic site created by the glycosylase.
DNA PolymeraseFills the gap with the correct nucleotide. Can also be blocked or misincorporate at the lesion site during replication.
DNA LigaseSeals the final nick in the DNA backbone to complete the repair process.

Substrate Specificity and Catalytic Mechanisms of DNA Repair Glycosylases (e.g., Endonuclease III, Fpg Protein)

The repair of saturated pyrimidines like dihydrothymine derivatives is primarily initiated by DNA glycosylases, which recognize the damaged base and cleave the N-glycosidic bond, excising the lesion from the DNA backbone. The substrate specificity and catalytic mechanisms of two key glycosylases, Endonuclease III (also known as Nth) and the Formamidopyrimidine-DNA glycosylase (Fpg), have been extensively studied in the context of dihydrothymine lesions.

Endonuclease III (Nth) is a bifunctional DNA glycosylase that exhibits a broad substrate specificity for oxidized pyrimidines. ebi.ac.uk Studies have shown that Escherichia coli Endonuclease III can recognize and excise a variety of damaged pyrimidines, including thymine glycol, urea (B33335), and 5,6-dihydrothymine. nih.govresearchgate.net However, its activity towards DHT is notably lower compared to other substrates like thymine glycol. nih.gov The catalytic mechanism of Endonuclease III involves a "base-flipping" strategy, where the damaged base is everted from the DNA helix into the enzyme's active site. nih.gov The enzyme possesses both DNA glycosylase and AP lyase activities, meaning it not only removes the damaged base but also cleaves the phosphodiester backbone at the resulting abasic (AP) site. ebi.ac.uk

The substrate preference of Endonuclease III can be influenced by the base opposite the lesion. For instance, the excision of both cis-thymine glycol and DHT by E. coli Endonuclease III is significantly enhanced when the lesion is paired with a guanine (B1146940) (G) as opposed to an adenine (B156593) (A). nih.gov This suggests that the local DNA conformation and the nature of the base pairing partner play a crucial role in damage recognition and catalysis by this enzyme.

Fpg (Formamidopyrimidine-DNA glycosylase) , also known as MutM in E. coli, is another key bifunctional DNA glycosylase primarily involved in the repair of oxidized purines, such as 8-oxoguanine. researchgate.netnih.gov However, its substrate range can extend to some oxidized pyrimidines. The catalytic mechanism of Fpg involves the recognition of the lesion, followed by nucleophilic attack and cleavage of the N-glycosylic bond, leading to the formation of a Schiff base intermediate. researchgate.net While Fpg's primary substrates are oxidized purines, the broader family of Fpg/Nei glycosylases demonstrates a wide range of specificities. nih.govnih.gov The bacterial Fpg proteins are characteristic in their excision of oxidized purines, while the Nei family of glycosylases, which share structural homology with Fpg, primarily target oxidized pyrimidines. nih.gov

Research comparing the activities of different glycosylases provides a clearer picture of their specific roles. For example, while Endonuclease III shows some activity on DHT, other enzymes might be more efficient. The mouse homolog of Endonuclease III, mNTH1, displays a more consistent activity across various pyrimidine lesions, including DHT, compared to its E. coli counterpart. nih.gov

EnzymeOrganismPrimary SubstratesActivity on Dihydrothymine (DHT)
Endonuclease III (Nth) Escherichia coliOxidized Pyrimidines (e.g., Thymine Glycol, Urea) nih.govresearchgate.netRecognizes and excises, but with lower efficiency compared to other substrates. nih.gov
mNTH1 MouseOxidized Pyrimidines nih.govShows comparable activity for DHT and other substrates like cis-thymine glycol. nih.gov
Fpg (MutM) Escherichia coliOxidized Purines (e.g., 8-oxoguanine, Fapy-Guanine) researchgate.netnih.govLimited to no significant activity on DHT.

Kinetics of DNA Lesion Excision and Repair Pathways

The kinetics of DNA lesion excision provide valuable information on the efficiency and rate-limiting steps of the repair process. For dihydrothymine, kinetic studies have highlighted significant differences in how it is processed compared to other lesions.

A comparative kinetic analysis of E. coli Endonuclease III with cis-thymine glycol (cis-TG) and DHT as substrates revealed a substantial difference in the enzyme's affinity and catalytic turnover. nih.gov The Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, was 27-fold higher for DHT than for cis-TG. nih.gov Furthermore, the maximal reaction velocity (kcat) was 11-fold lower for DHT. nih.gov These kinetic parameters indicate that DHT is a significantly poorer substrate for E. coli Endonuclease III than cis-TG. nih.gov

Once a DNA glycosylase excises the damaged base, the subsequent steps are carried out by the base excision repair (BER) pathway. nih.govnih.gov The BER pathway can proceed through two main sub-pathways: short-patch BER and long-patch BER. nih.gov The presence of a persistent lesion like DHT can influence the choice of the repair sub-pathway. Studies have shown that when DHT is present in a clustered DNA damage scenario, there is a greater dependence on the long-patch BER pathway. nih.gov The repair process involves the action of an AP endonuclease, a DNA polymerase, and a DNA ligase to restore the intact DNA strand. nih.gov The persistence of a DHT lesion can impair the efficiency of subsequent repair steps, particularly the DNA polymerase and ligation steps. nih.gov

Kinetic ParameterEndonuclease III (E. coli) with cis-Thymine GlycolEndonuclease III (E. coli) with 5,6-DihydrothyminemNTH1 (Mouse) with cis-Thymine GlycolmNTH1 (Mouse) with 5,6-Dihydrothymine
Km (Affinity) Lower27-fold Higher nih.govComparableComparable nih.gov
kcat (Turnover) Higher11-fold Lower nih.govSlower than E. coli EndoIIIComparable to cis-TG nih.gov

Advanced Analytical Methodologies for the Detection and Quantification of 5 Chloro 6 Methoxy 5,6 Dihydrothymine

Chromatographic Separation Techniques for Isolation and Purity Analysis

Chromatographic techniques are fundamental to the isolation and purity assessment of 5-Chloro-6-methoxy-5,6-dihydrothymine from complex mixtures, such as reaction products or biological matrices. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Scale

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis and purification of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly employed for the separation of pyrimidine (B1678525) derivatives.

For analytical purposes, a C18 column is often the stationary phase of choice, providing excellent separation of thymine (B56734) and its derivatives. The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.net This gradient allows for the efficient elution of compounds with varying polarities. Detection is commonly achieved using a UV detector, as pyrimidine derivatives exhibit strong absorbance in the ultraviolet region. For preparative scale purifications, the same principles apply, but larger columns and higher flow rates are used to isolate sufficient quantities of the compound for further studies. The development of an HPLC method for thymine and thymidine (B127349) has demonstrated the utility of an internal standard to correct for mechanical losses and enhance quantitative accuracy. researchgate.net

Parameter Analytical HPLC Preparative HPLC
Column C18 (e.g., 4.6 mm i.d. x 250 mm)C18 (e.g., 20 mm i.d. x 250 mm)
Mobile Phase Acetonitrile/Methanol and Water/Buffer GradientAcetonitrile/Methanol and Water/Buffer Gradient
Flow Rate 0.5 - 1.5 mL/min10 - 50 mL/min
Detector UV-Vis (e.g., 260 nm)UV-Vis (e.g., 260 nm)
Injection Volume 5 - 20 µL100 µL - 5 mL

Interactive Data Table: Typical HPLC Parameters for Pyrimidine Derivative Analysis

Gas Chromatography (GC) for Volatile Species and Derivatized Analogues

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC is challenging. Therefore, a crucial step of derivatization is required to convert the analyte into a more volatile and thermally stable form.

Silylation is the most common derivatization technique for compounds containing active hydrogen atoms, such as those found in pyrimidine derivatives. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. researchgate.netyoutube.com This process significantly increases the volatility of the compound, making it amenable to GC analysis. The derivatized sample is then injected into the GC, where it is separated on a capillary column, often with a nonpolar stationary phase. An atomic emission detector (AED) can provide selective detection of chlorine, offering high sensitivity and specificity for chlorinated compounds. nih.gov

Derivatization Reagent Target Functional Groups Resulting Derivative
BSTFA-OH, -NHTrimethylsilyl (TMS) ether/amine
MTBSTFA-OH, -NHtert-Butyldimethylsilyl (TBDMS) ether/amine

Interactive Data Table: Common Silylation Reagents for GC Analysis

Coupled Analytical Platforms for Comprehensive Characterization

To achieve a higher level of confidence in identification and to obtain structural information, chromatographic systems are often coupled with mass spectrometry detectors. These hyphenated techniques provide both separation and detailed mass analysis in a single run.

HPLC-MS and GC-MS for Simultaneous Separation and Identification

The coupling of HPLC or GC with a mass spectrometer (MS) provides a powerful tool for the definitive identification of this compound.

HPLC-MS: In HPLC-MS, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a soft ionization technique commonly used for this purpose, as it minimizes fragmentation and preserves the molecular ion. nih.gov Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation by inducing fragmentation of the selected molecular ion. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature in the mass spectrum, aiding in the identification of chlorinated compounds. chromforum.org A study on the detection of chlorinated DNA and RNA nucleosides by HPLC-MS/MS demonstrated the sensitivity of this technique for identifying halogenated pyrimidines. nih.gov

GC-MS: In GC-MS, the derivatized analyte is separated on the GC column and then ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule. nih.gov The analysis of halogenated cytosines by GC-MS has shown this to be a highly sensitive method for the quantification of halogenated nucleobases. The fragmentation patterns of silylated derivatives can provide valuable structural information.

Technique Ionization Method Key Information Obtained
HPLC-MS/MS Electrospray Ionization (ESI)Molecular weight, elemental composition (from isotopic patterns), structural fragments.
GC-MS Electron Ionization (EI)Molecular fragmentation pattern ("fingerprint"), structural elucidation.

Interactive Data Table: Comparison of HPLC-MS and GC-MS for Compound Characterization

Electrochemistry-Mass Spectrometry for In Situ Reaction Monitoring

Electrochemistry coupled with mass spectrometry (EC-MS) is an emerging technique that allows for the in-situ monitoring of electrochemical reactions in real-time. This can be particularly valuable for studying the formation of this compound, which may be generated through electrochemical processes.

In an EC-MS setup, an electrochemical flow cell is directly coupled to the mass spectrometer. As a potential is applied to the working electrode to initiate a reaction, the products formed are immediately introduced into the MS for analysis. nih.gov This allows for the detection of transient intermediates and the elucidation of reaction mechanisms. While direct studies on this compound are not widely reported, the application of EC-MS to study the oxidation of thymine provides a strong precedent for its use in monitoring the formation of its derivatives. By monitoring the mass-to-charge ratio corresponding to the target compound and its intermediates, researchers can gain valuable insights into the reaction kinetics and pathways.

Concluding Remarks and Future Research Perspectives

Unresolved Questions and Knowledge Gaps in 5-Chloro-6-methoxy-5,6-dihydrothymine Research

Direct and specific research on this compound is notably absent in the current scientific literature. Consequently, our understanding is based on inferences from related structures, leaving a multitude of fundamental questions unanswered. The primary knowledge gap is the near-complete lack of empirical data for this specific compound. Key unresolved questions include:

Stereochemistry and Conformational Analysis: The C5 and C6 positions of this compound are chiral centers, meaning the compound can exist as multiple stereoisomers. The precise stereochemical outcome of its synthesis and the conformational preferences of each isomer are unknown. Understanding the three-dimensional structure is critical as it dictates molecular interactions and biological activity.

Chemical Stability and Reactivity: The presence of a halogen at C5 and a methoxy (B1213986) group at C6 suggests potential for complex chemical behavior. Key questions remain regarding the compound's stability under various conditions (e.g., pH, temperature, enzymatic exposure). For instance, is the C-Cl bond susceptible to reductive dehalogenation? How labile is the methoxy group, and could it be eliminated to re-aromatize the ring?

Metabolic Fate and Biotransformation: Should this compound be introduced into a biological system, its metabolic pathway is entirely speculative. It is unknown whether it would be a substrate for enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD), which metabolizes endogenous dihydrothymine (B131461). hmdb.canih.gov The chlorine and methoxy substituents could drastically alter enzyme recognition and metabolism compared to the parent dihydrothymine molecule.

Biological Activity Profile: While many pyrimidine (B1678525) and dihydropyrimidinone derivatives exhibit a wide range of biological activities, including antitumor and anti-inflammatory properties, the specific effects of this compound are completely uncharacterized. nih.govresearchgate.net Investigations are needed to determine if it possesses any cytotoxic, antimicrobial, or enzyme-inhibitory properties.

Mechanisms of Action: In the absence of any observed biological activity, the potential mechanisms of action are also unknown. If the compound were found to be active, further research would be needed to identify its molecular targets and understand how the chloro and methoxy groups contribute to this activity.

Potential Avenues for Further Academic Exploration in Dihydrothymine Chemistry

The general class of dihydrothymine derivatives presents numerous fertile grounds for future academic and applied research. The existing literature points toward several promising directions that could be explored.

Elucidation of Novel Biological Roles: Recent studies have implicated dihydropyrimidines, including dihydrothymine, in complex cellular processes such as the epithelial-mesenchymal transition (EMT), a key event in cancer metastasis. nih.gov Further research could explore how different substitutions on the dihydrothymine ring modulate this activity, potentially leading to new therapeutic strategies for inhibiting cancer progression.

Development of Advanced Biomarkers: The ratio of dihydrothymine to thymine (B56734) is being explored as a potential biomarker for DPD activity, which is crucial for predicting patient response to fluoropyrimidine-based chemotherapies. nih.gov Future studies could focus on creating a panel of substituted dihydrothymine derivatives to develop more robust and stable probes for DPD and other enzymes involved in pyrimidine metabolism.

Synthesis of Novel Bioactive Compounds: The dihydropyrimidinone (DHPM) scaffold is a well-established pharmacophore with diverse biological activities. nih.govresearchgate.net There is significant potential in applying modern synthetic methodologies to create novel libraries of dihydrothymine derivatives (not limited to DHPMs) with varied substituents. Techniques such as photoredox catalysis and green chemistry approaches could facilitate the synthesis of previously inaccessible structures. molport.com

Probing Enzyme Mechanisms: Substituted dihydrothymines can serve as valuable chemical tools to probe the active sites and mechanisms of enzymes involved in pyrimidine metabolism. By systematically varying the substituents at the C5 and C6 positions, researchers can map the steric and electronic requirements for substrate binding and turnover, providing fundamental insights into enzyme function.

Exploring Applications in Chemical Biology: The unique chemical properties of substituted dihydrothymines could be harnessed for applications in chemical biology. For example, derivatives with specific reactive handles could be used to develop activity-based probes to identify and characterize novel pyrimidine-binding proteins in the cell.

Q & A

Basic Research Questions

Q. What are the primary degradation pathways of 5-Chloro-6-methoxy-5,6-dihydrothymine under oxidative or radiolytic conditions?

  • Methodological Answer : Radiolysis in aqueous solutions under O₂ or N₂O/O₂ saturation reveals degradation via H-abstraction at C(5) or C(6), forming hydroperoxide intermediates (e.g., trans/cis-6-hydroperoxy derivatives) and hydroxy derivatives (e.g., 5-hydroxy-5,6-dihydrothymine). Use HPLC coupled with UV detection to separate and quantify products, referencing G-values (radical yields) from radiolysis studies .
  • Key Data : Table I in provides G-values for degradation products, critical for quantifying reaction efficiency.

Q. How can synthetic routes for this compound and its derivatives be optimized?

  • Methodological Answer : Derivatives like hydroxy-hydroperoxides are synthesized via peroxidation of brominated precursors (e.g., β-5-bromo-5-hydroxy-5,6-dihydrothymine) or acidic H₂O₂ treatment. Optimize reaction conditions (pH, temperature) using NMR (¹H/¹³C) and IR spectroscopy to confirm regiochemistry and stereochemistry .

Q. What analytical techniques are most reliable for characterizing this compound and its degradation products?

  • Methodological Answer : Combine mass spectrometry (MS) for molecular weight determination, ¹H NMR for structural elucidation (e.g., distinguishing cis/trans isomers), and IR to identify functional groups (e.g., hydroperoxide O-O stretches at ~800 cm⁻¹). Cross-reference with synthesized standards for validation .

Advanced Research Questions

Q. How does the electron transfer efficiency of this compound compare to other thymine derivatives in photolyase-mediated DNA repair?

  • Methodological Answer : Use time-resolved fluorescence and Stern-Volmer analysis to calculate bimolecular quenching constants (kqk_q). For example, 5-hydroxy-5,6-dihydrothymine exhibits kq=4×109M1s1k_q = 4 \times 10^9 \, \text{M}^{-1}\text{s}^{-1}, lower than pyrimidone derivatives (kq=3×1010M1s1k_q = 3 \times 10^{10} \, \text{M}^{-1}\text{s}^{-1}), indicating reduced electron acceptor efficiency. Compare with transient absorption spectroscopy data to map electron transfer pathways .

Q. What mechanistic insights explain the stability of this compound in enzymatic repair systems like spore photoproduct lyase (SPL)?

  • Methodological Answer : Perform kinetic assays with SPL and UV-damaged DNA containing this compound. Monitor repair rates via LC-MS and compare to natural substrates (e.g., spore photoproduct, 5-thyminyl-5,6-dihydrothymine). Use mutagenesis studies to assess enzyme active-site interactions (e.g., conserved histidines) .

Q. How do environmental factors (pH, oxygen tension) influence the formation of stable vs. transient radicals in this compound during radiolysis?

  • Methodological Answer : Conduct pulse radiolysis under controlled O₂/N₂O atmospheres to detect transient radicals (e.g., 5-yl or 6-yl radicals). Use scavengers like N₂O to convert hydrated electrons (eaqe_{aq}^-) into hydroxyl radicals, altering degradation pathways. Analyze radical lifetimes via absorption decay kinetics .

Q. What role do stereochemical configurations play in the biological activity of this compound lesions?

  • Methodological Answer : Synthesize cis/trans diastereomers and test their recognition by repair enzymes (e.g., thymine glycol glycosylases) using electrophoretic mobility shift assays (EMSAs). Compare repair kinetics and binding affinities to establish stereospecificity .

Data Contradiction & Resolution

Q. Discrepancies in reported electron transfer rates for thymine derivatives: How to reconcile conflicting data?

  • Resolution : Variability arises from experimental conditions (e.g., solvent polarity, excitation wavelength). Normalize data using internal standards (e.g., FADH⁻* as a reference) and validate with computational models (e.g., DFT for redox potentials). Reconcile fluorescence quenching (kq(SS)k_{q(SS)}) with transient absorption (kq(TR)k_{q(TR)}) by accounting for static vs. dynamic quenching .

Tables for Key Parameters

Parameter Value Technique Reference
Bimolecular quenching constant (kqk_q)3×1010M1s13 \times 10^{10} \, \text{M}^{-1}\text{s}^{-1} (pyrimidone) vs. 4×109M1s14 \times 10^9 \, \text{M}^{-1}\text{s}^{-1} (5-hydroxy derivative)Stern-Volmer analysis
G-value for thymine formation0.5 (N₂O/O₂ saturation)Steady-state radiolysis
Hydroperoxide O-O stretch~800 cm⁻¹IR spectroscopy

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.